1-Hexyl-2-thiourea

Vue d'ensemble

Description

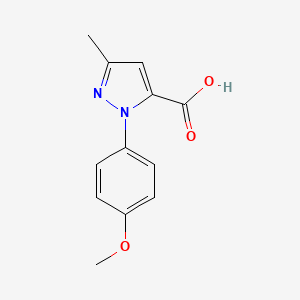

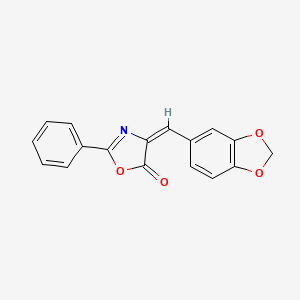

1-Hexyl-2-thiourea is an organic compound with the molecular formula C7H16N2S and an average mass of 160.280 Da . It is also known by other names such as 1-Hexylthiourea and N-hexylthiourea .

Synthesis Analysis

A practical protocol for the synthesis of symmetric thioureas, which could potentially include 1-Hexyl-2-thiourea, involves the reaction of amines with phenyl chlorothionoformate in water. This reaction yields symmetrical thioureas or heterocyclic thiones in good to excellent yields .Molecular Structure Analysis

Thiourea, a component of 1-Hexyl-2-thiourea, is a planar molecule with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The thione form of thiourea predominates in aqueous solutions .Chemical Reactions Analysis

Intermolecular hydrogen bond interactions between thiourea and water molecules have been studied using various analytical methods. The Thio-(H2O)5 complex, which could potentially include 1-Hexyl-2-thiourea, has higher stabilization energy values than other complexes .Physical And Chemical Properties Analysis

1-Hexyl-2-thiourea has a density of 1.0±0.1 g/cm3, a boiling point of 240.8±23.0 °C at 760 mmHg, and a flash point of 99.4±22.6 °C . Its molar refractivity is 48.9±0.3 cm3, and it has 2 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique

Antibacterial Applications

1-Hexyl-2-thiourea has been recognized for its potential antibacterial properties. Research suggests that thiourea derivatives can be effective against a range of bacterial strains, offering a promising avenue for the development of new antibacterial agents .

Antioxidant Properties

The antioxidant capacity of hexylthiourea makes it a candidate for combating oxidative stress-related diseases. Its ability to neutralize free radicals could be harnessed in pharmaceuticals to mitigate the effects of oxidative damage .

Anticancer Activity

Hexylthiourea derivatives have shown promise in anticancer research. They have been studied for their efficacy in targeting cancer cells while minimizing the impact on healthy cells, providing a more selective approach to cancer treatment .

Anti-Inflammatory Uses

Due to its anti-inflammatory properties, 1-Hexyl-2-thiourea could be used in treating conditions characterized by inflammation. It may help in reducing inflammation without the side effects associated with traditional anti-inflammatory drugs .

Anti-Alzheimer’s Research

In the search for treatments for Alzheimer’s disease, hexylthiourea has been explored for its potential to inhibit or reverse the progression of neurodegenerative conditions. Its impact on amyloid plaques and neuroinflammation is of particular interest .

Antituberculosis Potential

The fight against tuberculosis (TB) could benefit from the application of hexylthiourea. Its derivatives may offer new pathways for TB treatment, especially in cases resistant to conventional medications .

Antimalarial Effects

Malaria treatment research has also looked at hexylthiourea. Its derivatives could provide alternative solutions to current antimalarial drugs, which are facing challenges due to the emergence of drug-resistant strains of the malaria parasite .

Agricultural Enhancements

Beyond medical applications, hexylthiourea has been studied for its role in agriculture. It has been found to influence plant growth and yield, particularly under stress conditions such as heat stress, which could be significant for improving crop resilience .

Mécanisme D'action

1-Hexyl-2-thiourea, also known as hexylthiourea, is an organosulfur compound that has garnered significant attention due to its diverse biological applications .

Target of Action

Thiourea derivatives, a class to which 1-hexyl-2-thiourea belongs, have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that these compounds likely interact with a variety of biological targets.

Mode of Action

It’s known that the reactive nature of 1-hexyl-2-thiourea allows it to react with other compounds to form a variety of products, including pharmaceutical preparations . This suggests that the compound may interact with its targets in a way that modifies their function, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with thiourea derivatives, it is likely that multiple pathways are affected

Pharmacokinetics

The pharmacokinetics of 1-Hexyl-2-thiourea have been studied in rats. The compound exhibits characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . A simple and sensitive analytical method was developed for quantifying DSA-00, DSA-02, and DSA-09, using prednisolone as an internal standard (IS) and nano liquid chromatography tandem mass spectrometry (nLC-MS/MS) .

Result of Action

It has been used as an antidiabetic agent , suggesting that it may have effects on glucose metabolism or insulin signaling

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

Safety and Hazards

Orientations Futures

Thiazolidine motifs, which are related to thiourea, have been of great interest for researchers due to their wide application in diverse fields . They are used as vehicles in the synthesis of valuable organic combinations and show varied biological properties . Future research could focus on developing multifunctional drugs and improving their activity .

Propriétés

IUPAC Name |

hexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYQWQCDUHNQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

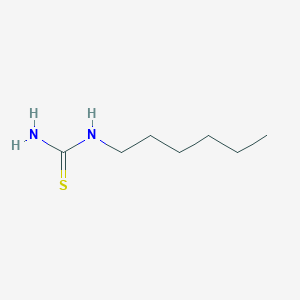

CCCCCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365236 | |

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-2-thiourea | |

CAS RN |

21071-27-2 | |

| Record name | 1-Hexyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using N,N'-dicyclohexylthiourea as a ligand in this study?

A1: The research focuses on exploring the coordination behavior of weak donor ligands, including N,N'-dicyclohexylthiourea, with chromium(II) halides. The study investigates whether this substituted thiourea acts as a ligand and the resulting complex's properties. []

Q2: What techniques were used to study the chromium(II) complexes with N,N'-dicyclohexylthiourea?

A2: The researchers used spectroscopic techniques (specifically in the range of 35,000 - 70 cm-1) and magnetic measurements to characterize the formed chromium(II) complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)